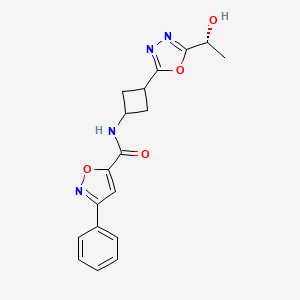

Nesolicaftor

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[5-[(1R)-1-hydroxyethyl]-1,3,4-oxadiazol-2-yl]cyclobutyl]-3-phenyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c1-10(23)17-20-21-18(25-17)12-7-13(8-12)19-16(24)15-9-14(22-26-15)11-5-3-2-4-6-11/h2-6,9-10,12-13,23H,7-8H2,1H3,(H,19,24)/t10-,12?,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEHHUISIBFLHX-QFWMXSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(O1)C2CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NN=C(O1)C2CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1953130-87-4 | |

| Record name | Nesolicaftor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1953130874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTI-428 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(trans-3-[5-[(1R)-1-hydroxyethyl]-1,3,4-oxadiazol-2-yl]cyclobutyl)-3-phenyl-1,2-oxazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NESOLICAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2U4ZA62U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nesolicaftor as a CFTR Amplifier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism, experimental validation, and clinical translation of nesolicaftor (PTI-428), a first-in-class Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) amplifier.

Introduction to this compound and the Amplifier Class

Cystic Fibrosis (CF) is an autosomal recessive disorder caused by mutations in the CFTR gene, leading to a dysfunctional or absent CFTR protein, a crucial anion channel. While CFTR modulators, including correctors and potentiators, have revolutionized CF treatment, a significant unmet need remains. This compound represents a novel therapeutic class known as CFTR amplifiers. Unlike correctors that aid in protein folding or potentiators that enhance channel gating, amplifiers are designed to increase the total amount of CFTR protein synthesized by the cell.[1] This mechanism offers a complementary approach that can be used in combination with other CFTR modulators to enhance their overall efficacy.[2] this compound has been shown to be effective across various CFTR mutations, distinguishing it from mutation-specific modulators.[3]

Core Mechanism of Action: Stabilization of CFTR mRNA

The primary mechanism of action of this compound is the selective increase of CFTR protein expression through the stabilization of its messenger RNA (mRNA).[4][5] This is achieved by a direct interaction with an RNA-binding protein, Poly(rC)-binding protein 1 (PCBP1).

The signaling pathway is as follows:

-

Binding to PCBP1: this compound directly binds to PCBP1, a protein that regulates the stability and translation of specific mRNAs. The binding of this compound to PCBP1 is enhanced in the presence of RNA, suggesting a cooperative mechanism.

-

PCBP1-CFTR mRNA Interaction: The this compound-PCBP1 complex then binds to a consensus site within the open reading frame of the CFTR mRNA. This interaction is specific, as the binding affinity is increased by a portion of mRNA unique to CFTR.

-

mRNA Stabilization and Enhanced Translation: By binding to the CFTR mRNA, the this compound-PCBP1 complex protects the mRNA from degradation, thereby increasing its stability and half-life. This leads to a greater number of CFTR protein translations, resulting in an overall increase in the amount of CFTR protein available for folding, trafficking, and function at the cell membrane.

Diagram of this compound's Signaling Pathway

Caption: this compound binds to PCBP1, stabilizing CFTR mRNA for increased protein synthesis.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound has been quantified in both in vitro and clinical settings.

Table 1: In Vitro Efficacy of this compound in Human Bronchial Epithelial (HBE) Cells

| Experimental Condition | Cell Type | Outcome Measure | Result | Citation |

| This compound (10 µM) + ETI | Primary F508del CFBE | CFTR Function (Isc) | Significant increase vs. ETI alone | |

| This compound (10 µM) + ETI | Primary F508del CFBE | CFTR mRNA Expression | ~3-fold increase vs. ETI alone | |

| This compound + ETI + TGF-β1 | Primary F508del CFBE | CFTR Function (Isc) | Reversal of TGF-β1 induced reduction | |

| This compound + ETI + TGF-β1 | Primary F508del CFBE | IL-6 Secretion | Rescue of TGF-β1 induced increase | |

| This compound Treatment | CFBE F508del cells | CFTR mRNA Half-life | ~2.6-fold increase vs. control |

ETI: Elexacaftor/Tezacaftor/Ivacaftor; CFBE: CF Bronchial Epithelial; Isc: Short-circuit current; TGF-β1: Transforming growth factor-beta 1.

Table 2: Summary of Key Quantitative Clinical Trial Results for this compound

| Trial Identifier | Patient Population | Treatment Arm | n | Primary Outcome | Result | Citation |

| NCT02718495 (Part 2) | F508del homozygous on Orkambi® | 50 mg this compound + Orkambi® | 24 | Change in ppFEV1 | +5.2 percentage points (days 14-28) | |

| NCT03251092 | F508del homozygous | Triple combo w/ this compound | 28 | Change in ppFEV1 at day 28 | +8 percentage points vs. placebo | |

| NCT03251092 | F508del homozygous | Triple combo w/ this compound | 28 | Change in Sweat Chloride at day 28 | -29 mmol/L vs. placebo | |

| NCT03500263 | F508del homozygous | Triple combo w/ high-dose posenacaftor | 31 | Change in ppFEV1 at day 14 | +5% increase from baseline | |

| NCT03500263 | F508del homozygous | Triple combo w/ high-dose posenacaftor | 31 | Change in Sweat Chloride at day 14 | -24 mmol/L vs. placebo |

ppFEV1: percent predicted Forced Expiratory Volume in 1 second.

Detailed Experimental Protocols

This electrophysiological technique measures ion transport across epithelial cell monolayers.

-

Cell Culture: Primary human CF bronchial epithelial (CFBE) cells homozygous for the F508del mutation are cultured on permeable supports at an air-liquid interface (ALI) for 4-6 weeks to achieve differentiation.

-

Treatment: Differentiated cells are treated with this compound (e.g., 10 µM) and/or other CFTR modulators (e.g., Elexacaftor/Tezacaftor/Ivacaftor) for 24 hours.

-

Measurement: The cell culture inserts are mounted in an Ussing chamber. The basolateral-to-apical chloride gradient is established, and the transepithelial voltage is clamped to 0 mV. The short-circuit current (Isc) is measured.

-

Pharmacological Probing:

-

Amiloride (100 µM) is added to the apical side to inhibit the epithelial sodium channel (ENaC).

-

Forskolin (10 µM) is added to the basolateral side to activate CFTR through cAMP stimulation.

-

A CFTR potentiator (e.g., Ivacaftor, 1 µM) is added to the apical side to maximize channel gating.

-

CFTRinh-172 (10 µM) is added apically to inhibit CFTR-mediated current. The change in Isc after the addition of CFTRinh-172 is quantified as the measure of CFTR function.

-

Experimental Workflow for Ussing Chamber Assay

Caption: Workflow for assessing this compound's effect on CFTR function via Ussing chamber.

This assay determines the half-life of CFTR mRNA in the presence and absence of this compound.

-

Method: An "approach-to-steady-state" labeling method is employed.

-

Protocol:

-

CFBE F508del cells are cultured to confluency.

-

Cells are treated with either a vehicle control (DMSO) or this compound.

-

A labeled nucleotide analog, such as 5-ethynyluridine (EU), is added to the culture medium. This allows for the specific capture of newly transcribed RNA.

-

Cells are harvested at various time points after EU addition.

-

Total RNA is isolated, and the EU-labeled RNA is biotinylated via a click chemistry reaction.

-

Biotinylated (newly synthesized) RNA is captured using streptavidin-coated magnetic beads.

-

The amount of newly synthesized CFTR mRNA is quantified at each time point using quantitative real-time PCR (qRT-PCR).

-

The decay rate and mRNA half-life are calculated by fitting the data to a kinetic model of RNA synthesis and decay.

-

This assay confirms the direct physical interaction between this compound and PCBP1.

-

Method: A pull-down assay using an immobilized form of the amplifier.

-

Protocol:

-

Bead Conjugation: A chemical analog of this compound is conjugated to sepharose beads. Control beads without the conjugated compound are also prepared.

-

Protein Incubation: Recombinant full-length PCBP1 protein (e.g., His-tagged) is incubated with both the this compound-conjugated beads and the control beads in a binding buffer. In some experiments, total cell lysates from HBE cells are used instead of recombinant protein.

-

Washing: The beads are washed several times to remove non-specific binding proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Detection: The eluted proteins are separated by SDS-PAGE and analyzed by immunoblotting (Western blot) using an antibody against PCBP1 (or the His-tag for recombinant protein). A band corresponding to PCBP1 in the eluate from the this compound-conjugated beads, but not the control beads, demonstrates direct binding.

-

Logical Diagram for Binding Confirmation

Caption: Pull-down assay confirms direct binding of this compound to PCBP1.

Conclusion

This compound is a CFTR amplifier that acts through a novel mechanism of action: increasing the amount of CFTR protein by stabilizing its mRNA via a direct interaction with PCBP1. Preclinical data robustly support this mechanism, demonstrating increased CFTR mRNA half-life and function. Early-phase clinical trials have provided evidence of clinical benefit, particularly in improving lung function when used as an add-on therapy to other CFTR modulators. The unique mechanism of this compound holds promise for enhancing the therapeutic efficacy of existing and future CF treatments, potentially benefiting a broad range of individuals with CF, irrespective of their specific genotype.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 4. Features of CFTR mRNA and implications for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Features of CFTR mRNA and implications for therapeutics development [frontiersin.org]

Nesolicaftor: A CFTR Amplifier for the Treatment of Cystic Fibrosis

An In-depth Technical Guide on its Pathophysiological Role and Mechanism of Action

Introduction

Cystic fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1] This gene encodes the CFTR protein, an anion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[1] Defective CFTR protein leads to dysregulated ion and water transport, resulting in thick, sticky mucus in various organs, most notably the lungs and pancreas.[1] This leads to chronic respiratory infections, pancreatic insufficiency, and a range of other complications.[1]

CFTR modulators are a class of drugs that target the underlying protein defect. These are broadly categorized as correctors, which aid in the proper folding and trafficking of mutant CFTR protein to the cell surface, and potentiators, which enhance the channel opening probability of the CFTR protein at the cell surface. Nesolicaftor (PTI-428) represents a distinct class of CFTR modulator known as an amplifier .[1] Amplifiers are designed to increase the amount of CFTR protein produced by the cell, thereby providing more substrate for correctors and potentiators to act upon. This guide provides a detailed overview of the role of this compound in the pathophysiology of cystic fibrosis, its mechanism of action, and a summary of key preclinical and clinical findings.

Mechanism of Action: Amplifying CFTR Expression

This compound's primary mechanism of action is to increase the cellular abundance of the CFTR protein. It achieves this by enhancing the stability of the CFTR messenger RNA (mRNA), the template from which the protein is synthesized.

Signaling Pathway of this compound's Action

Caption: this compound binds to PCBP1, stabilizing CFTR mRNA and increasing protein translation.

Preclinical studies have shown that this compound directly interacts with poly(rC)-binding protein 1 (PCBP1). PCBP1 is an RNA-binding protein that can modulate the stability and translation of its target mRNAs. By binding to PCBP1, this compound is thought to enhance the association of PCBP1 with the CFTR mRNA, thereby protecting it from degradation and leading to increased protein production. This amplification of CFTR protein levels is independent of the specific CFTR mutation, suggesting that this compound could be beneficial for a wide range of individuals with CF.

Preclinical Data

In vitro studies using human bronchial epithelial (HBE) cells have demonstrated the potential of this compound to increase the amount and function of CFTR protein.

Key Preclinical Findings

| Cell Model | Treatment | Key Finding | Reference |

| Human Bronchial Epithelial Cells | This compound | Nearly doubled the total amount of functional CFTR protein. | |

| 16HBE14o- cells (G542X-CFTR) | This compound (30 µM, 24h) | Increased CFTR function, as measured by a larger change in response to a CFTR inhibitor. | |

| CFBE41o- cells (F508del-CFTR) | This compound (30 µM, 24h) | Dose-dependent increase in F508del-CFTR function. | |

| Primary human CFBE cells (F508del homozygous) | This compound (10 µM) + ETI* | Significantly increased ETI-corrected F508del CFTR function and nearly threefold increase in CFTR mRNA expression. |

*ETI: Elexacaftor/Tezacaftor/Ivacaftor

Clinical Trial Data

This compound has been evaluated in several clinical trials, primarily as part of a triple combination therapy with the corrector posenacaftor (PTI-801) and the potentiator dirocaftor (PTI-808).

Summary of Key Clinical Trial Results

| Trial ID | Phase | Patient Population | Treatment Arms | Key Efficacy Outcomes | Reference |

| NCT03500263 | 1/2 | 31 adults with F508del/F508del CF | 1. This compound + Posenacaftor + Dirocaftor 2. Placebo | - Mean 5% increase in ppFEV1 from baseline at day 14 (high-dose posenacaftor group). - Mean sweat chloride reduction of 19 mmol/L from baseline and 24 mmol/L compared to placebo. | |

| NCT03251092 | 1/2 | 28 adults with F508del/F508del CF and 40 with one F508del mutation | 1. This compound + Posenacaftor + Dirocaftor 2. Posenacaftor + Dirocaftor 3. Placebo | - F508del homozygous: Mean 8 percentage point improvement in ppFEV1 and 29 mmol/L reduction in sweat chloride at day 28 for the triple combination vs. placebo. | |

| NCT02718495 | 1/2 | Adults with CF on Orkambi therapy | 1. This compound (50 mg) + Orkambi 2. Placebo + Orkambi | - Improved lung function observed at two weeks and maintained through day 28. | |

| NCT03591094 | 2 | 40 adults with F508del/F508del CF on Symdeko therapy | 1. This compound + Symdeko 2. Placebo + Symdeko | Results not yet publicly released. |

Experimental Protocols

Ussing Chamber Assay for CFTR Function

This protocol is a generalized representation based on methods described for assessing CFTR modulator effects in primary human bronchial epithelial cells.

Caption: Workflow for the Forskolin-Induced Swelling (FIS) assay in organoids.

-

Organoid Culture: Patient-derived intestinal organoids are cultured in a basement membrane extract matrix.

-

Drug Incubation: Organoids are pre-incubated with this compound or vehicle control for a defined period (e.g., 24 hours) to allow for changes in CFTR expression.

-

FIS Assay:

-

The culture medium is replaced with a medium containing forskolin (typically 5-10 µM).

-

Live-cell imaging is used to capture images of the organoids at baseline and at set time points after the addition of forskolin.

-

-

Image Analysis: The cross-sectional area of the organoids is measured at each time point using image analysis software. The increase in organoid swelling is a measure of CFTR function.

CFTR mRNA Stability Assay

This is a generalized protocol for assessing the effect of a compound on mRNA stability.

-

Cell Culture and Treatment: HBE cells are cultured and treated with this compound or a vehicle control.

-

Transcription Inhibition: A transcription inhibitor, such as actinomycin D (typically 5 µg/mL), is added to the culture medium to block the synthesis of new mRNA.

-

RNA Isolation: RNA is isolated from the cells at various time points after the addition of the transcription inhibitor.

-

Quantitative Real-Time PCR (qRT-PCR): The amount of CFTR mRNA remaining at each time point is quantified using qRT-PCR.

-

Data Analysis: The rate of CFTR mRNA decay is calculated for both the this compound-treated and control groups. A slower decay rate in the presence of this compound indicates increased mRNA stability.

Conclusion

This compound, as a CFTR amplifier, represents a novel therapeutic strategy for cystic fibrosis. By increasing the amount of CFTR protein, it has the potential to enhance the efficacy of corrector and potentiator modulators. Preclinical data have demonstrated its ability to increase CFTR mRNA and protein levels, leading to improved function. Clinical trials, particularly those evaluating the triple combination of this compound, posenacaftor, and dirocaftor, have shown promising results in improving lung function and reducing sweat chloride concentrations in individuals with specific CFTR mutations. Further research and clinical development will be crucial in fully elucidating the therapeutic role of this compound in the management of cystic fibrosis.

References

The Discovery and Development of Nesolicaftor (PTI-428): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesolicaftor (PTI-428) is a first-in-class cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, an investigational oral medication developed by Proteostasis Therapeutics for the treatment of cystic fibrosis (CF).[1] Unlike CFTR correctors and potentiators that act on the protein itself, this compound works at the level of mRNA to increase the amount of CFTR protein produced.[1][2] This mechanism offers a novel therapeutic approach, potentially beneficial for a broad range of CF genotypes. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Introduction to Cystic Fibrosis and CFTR Modulators

Cystic fibrosis is an autosomal recessive genetic disorder caused by mutations in the CFTR gene. This gene provides instructions for making the CFTR protein, an ion channel responsible for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells. Mutations in the CFTR gene lead to the production of a dysfunctional or insufficient amount of CFTR protein, resulting in abnormal ion and fluid transport. This defect leads to the accumulation of thick, sticky mucus in various organs, most critically affecting the respiratory and digestive systems.

CFTR modulator therapies aim to correct the underlying molecular defect. These therapies are categorized into several classes based on their mechanism of action:

-

Correctors: These small molecules, such as lumacaftor and tezacaftor, aid in the proper folding and trafficking of mutant CFTR protein to the cell surface.

-

Potentiators: These molecules, like ivacaftor, increase the channel opening probability (gating) of the CFTR protein at the cell surface, thereby enhancing ion transport.

-

Amplifiers: This newer class of modulators, to which this compound belongs, acts to increase the amount of CFTR protein synthesized by the cell.

Discovery and Preclinical Development of this compound (PTI-428)

This compound was identified through Proteostasis Therapeutics' proprietary discovery platform. Preclinical studies in human bronchial epithelial (HBE) cells demonstrated that this compound could nearly double the total amount of functional CFTR protein. These studies provided the foundational evidence for its potential as a novel CF therapy, particularly in combination with correctors and potentiators.

Mechanism of Action: A Novel Approach to CFTR Modulation

This compound represents a distinct class of CFTR modulators known as amplifiers. Its mechanism of action is centered on the regulation of CFTR protein biosynthesis at the mRNA level.

-

Binding to PCBP1: this compound directly binds to the poly(rC)-binding protein 1 (PCBP1). PCBP1 is an RNA-binding protein that plays a role in regulating the stability and translation of various mRNAs.

-

Stabilization of CFTR mRNA: The binding of this compound to PCBP1 enhances the stability of the CFTR mRNA. This stabilization leads to an increased half-life of the mRNA transcript, making it available for translation for a longer period.

-

Increased CFTR Protein Synthesis: By stabilizing the CFTR mRNA, this compound ultimately leads to an increased production of CFTR protein. This increased protein pool provides more substrate for correctors to act upon, leading to a greater number of functional CFTR channels at the cell surface.

This mechanism is distinct from that of correctors and potentiators, suggesting a synergistic potential when used in combination.

Quantitative Data from Clinical Trials

This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other CFTR modulators. The following tables summarize the key quantitative outcomes from these studies.

Table 1: this compound (PTI-428) as Add-on Therapy to Orkambi® (lumacaftor/ivacaftor)

| Trial Identifier | Patient Population | Treatment Group | N | Change in ppFEV1 from Baseline | Change in Sweat Chloride (mmol/L) from Baseline |

| NCT02718495 | F508del homozygous | 50 mg this compound + Orkambi® | 24 | +5.2 percentage points (p<0.05) | Not correlated with ppFEV1 improvement |

| Placebo + Orkambi® | - | - | - |

*ppFEV1: percent predicted forced expiratory volume in one second. Data from a 28-day treatment period.

Table 2: this compound (PTI-428) in Triple Combination Therapy

| Trial Identifier | Patient Population | Treatment Group | N | Change in ppFEV1 vs. Placebo | Change in Sweat Chloride vs. Placebo (mmol/L) |

| NCT03500263 | F508del homozygous | This compound (30mg) + Posenacaftor (600mg) + Dirocaftor (150mg) | 31 | +5.0 percentage points | -24 |

| NCT03251092 | F508del homozygous | This compound + Posenacaftor + Dirocaftor | 28 | +8.0 percentage points | -29 |

*Data from a 14-day (NCT03500263) and 28-day (NCT03251092) treatment period.

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of this compound.

Ussing Chamber Assay for CFTR Function

The Ussing chamber assay is a critical in vitro technique to measure ion transport across epithelial tissues.

Protocol:

-

Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (e.g., homozygous for F508del mutation) are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.

-

Chamber Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with appropriate physiological saline solutions and maintained at 37°C.

-

Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.

-

Pharmacological Modulation:

-

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

-

Forskolin is then added to increase intracellular cAMP and activate CFTR channels.

-

A CFTR potentiator (e.g., ivacaftor) can be added to assess the maximal activity of the corrected CFTR.

-

Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.

-

-

Data Analysis: The change in Isc in response to each compound is measured to quantify CFTR-dependent chloride secretion.

Western Blot for CFTR Protein Quantification

Western blotting is used to determine the abundance and maturation state of the CFTR protein.

Protocol:

-

Cell Lysis: HBE cells treated with this compound or vehicle control are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A 6-8% polyacrylamide gel is typically used for CFTR.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for CFTR.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the bands corresponding to CFTR is detected using an imaging system.

-

Analysis: The intensity of the bands corresponding to the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR are quantified. The ratio of Band C to Band B provides an indication of CFTR maturation.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on CFTR mRNA

The following diagram illustrates the signaling pathway through which this compound enhances CFTR protein production.

Caption: this compound enhances CFTR protein production by stabilizing CFTR mRNA via PCBP1.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical experimental workflow for the preclinical assessment of a CFTR amplifier like this compound.

Caption: Preclinical workflow for evaluating the efficacy of this compound as a CFTR amplifier.

Conclusion

This compound (PTI-428) represents a significant advancement in the field of CFTR modulator therapy. Its unique mechanism of action as a CFTR amplifier, which targets the stabilization of CFTR mRNA to increase protein production, offers a complementary approach to existing corrector and potentiator therapies. Preclinical and clinical data have demonstrated its potential to enhance CFTR function, leading to improvements in lung function for individuals with cystic fibrosis. Further clinical development will be crucial to fully elucidate the therapeutic benefits of this compound as part of combination regimens for the treatment of this life-limiting disease.

References

Molecular Target of Nesolicaftor in Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesolicaftor (formerly PTI-428) is an investigational drug that acts as a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. Unlike CFTR correctors and potentiators that directly target the mutant CFTR protein, this compound's mechanism of action involves modulating the cellular machinery responsible for CFTR protein expression. This technical guide provides an in-depth overview of the molecular target of this compound in epithelial cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

The Molecular Target: Poly(rC)-Binding Protein 1 (PCBP1)

The primary molecular target of this compound in epithelial cells is not the CFTR protein itself, but rather poly(rC)-binding protein 1 (PCBP1) . This compound functions by binding to PCBP1, an RNA-binding protein that plays a role in regulating the stability and translation of various mRNAs.[1][2] The interaction between this compound and PCBP1 enhances the binding of PCBP1 to the CFTR mRNA, leading to its stabilization and increased translation. This results in a greater abundance of CFTR protein at the cell surface, thereby "amplifying" the effects of other CFTR modulators like correctors and potentiators.[1][2]

While the direct interaction between this compound and PCBP1 has been described, quantitative data on the binding affinity (e.g., dissociation constant, Kd) is not currently available in the public domain. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be suitable for determining this critical parameter.

Quantitative Data on this compound's Effects in Epithelial Cells

Preclinical studies using primary human cystic fibrosis bronchial epithelial (CFBE) cells homozygous for the F508del mutation have provided quantitative insights into the functional consequences of this compound treatment.

Table 1: Effect of this compound on CFTR Function in F508del/F508del CFBE Cells

| Treatment Condition | CFTR-dependent Isc (µA/cm²) | Fold Change vs. ETI alone | Reference |

| ETI (Elexacaftor/Tezacaftor/Ivacaftor) | ~25 | - | [2] |

| ETI + this compound (10 µM) | ~40 | ~1.6 | |

| ETI + TGF-β1 | ~10 | ~0.4 | |

| ETI + TGF-β1 + this compound (10 µM) | ~25 | ~1.0 (rescued) |

Isc: Short-circuit current, a measure of ion transport.

Table 2: Effect of this compound on Ciliary Beat Frequency (CBF) in F508del/F508del CFBE Cells

| Treatment Condition | Ciliary Beat Frequency (Hz) | % Change vs. ETI + TGF-β1 | Reference |

| ETI | ~8 | - | |

| ETI + TGF-β1 | ~5 | - | |

| ETI + TGF-β1 + this compound (10 µM) | ~8 | ~60% increase (rescued) |

Table 3: Effect of this compound on Cytokine Secretion in F508del/F508del CFBE Cells

| Treatment Condition | IL-6 Secretion (pg/mL) | IL-8 Secretion (pg/mL) | Reference |

| ETI | ~100 | ~2000 | |

| ETI + TGF-β1 | ~400 | ~4000 | |

| ETI + TGF-β1 + this compound (10 µM) | ~150 (rescued) | ~2500 (partially rescued) |

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

Experimental Workflow for Assessing this compound's Efficacy

Detailed Experimental Protocols

CFTR mRNA Stability Assay

This protocol is adapted from methods used to assess mRNA half-life.

-

Cell Culture and Treatment:

-

Culture primary human bronchial epithelial cells on permeable supports at an air-liquid interface (ALI) until fully differentiated.

-

Treat the cells with this compound (e.g., 10 µM) or vehicle control for a specified period (e.g., 24 hours).

-

-

Transcription Inhibition:

-

Add a transcription inhibitor, such as Actinomycin D (5 µg/mL), to the culture medium to halt new mRNA synthesis.

-

-

RNA Isolation:

-

At various time points following the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12 hours), lyse the cells and isolate total RNA using a suitable RNA extraction kit.

-

-

Reverse Transcription and Quantitative PCR (RT-qPCR):

-

Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.

-

Perform qPCR using primers specific for CFTR and a stable housekeeping gene (e.g., ACTB).

-

-

Data Analysis:

-

Normalize the CFTR mRNA levels to the housekeeping gene for each time point.

-

Calculate the CFTR mRNA half-life by plotting the natural logarithm of the relative mRNA abundance against time and fitting the data to a one-phase decay exponential curve.

-

Ussing Chamber Electrophysiology

This protocol outlines the measurement of CFTR-mediated ion transport.

-

Chamber Setup:

-

Mount the permeable supports with differentiated epithelial cells in an Ussing chamber system.

-

Bathe both the apical and basolateral sides with a physiological Ringer's solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

-

Baseline Measurement:

-

Measure the baseline short-circuit current (Isc).

-

-

Pharmacological Manipulation:

-

Add amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).

-

Stimulate CFTR-mediated chloride secretion by adding a CFTR agonist cocktail (e.g., 10 µM forskolin and 100 µM IBMX) to both chambers.

-

Add a CFTR potentiator (e.g., 1 µM ivacaftor) to the apical chamber.

-

Inhibit CFTR-mediated current by adding a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber.

-

-

Data Analysis:

-

Calculate the change in Isc in response to each pharmacological agent to determine the magnitude of CFTR-mediated ion transport.

-

Ciliary Beat Frequency (CBF) Analysis

This protocol describes the measurement of ciliary activity.

-

Image Acquisition:

-

Place the cell culture inserts on a heated microscope stage maintained at 37°C.

-

Using a high-speed digital video camera mounted on an inverted microscope, record videos of ciliary motion at a high frame rate (e.g., 200-500 frames per second).

-

-

Image Analysis:

-

Use specialized software (e.g., SAVA or ImageJ with appropriate plugins) to analyze the recorded videos.

-

The software typically uses Fourier transform analysis of pixel intensity changes over time in a selected region of interest to determine the dominant frequency, which corresponds to the CBF.

-

-

Data Analysis:

-

Measure CBF from multiple regions of interest on each culture insert to obtain an average value.

-

Compare the CBF between different treatment groups.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and IL-8

This protocol details the quantification of secreted cytokines.

-

Sample Collection:

-

Following treatment of the ALI cultures, collect the basolateral medium.

-

Centrifuge the collected medium to remove any cellular debris and store the supernatant at -80°C until analysis.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for human IL-6 and IL-8.

-

Coat a 96-well plate with the capture antibody specific for the cytokine of interest.

-

Add standards and diluted samples to the wells and incubate.

-

Wash the wells and add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

After another incubation and wash, add the enzyme substrate to produce a colorimetric reaction.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of IL-6 or IL-8 in the samples.

-

Conclusion

This compound represents a novel therapeutic strategy for cystic fibrosis by targeting PCBP1 to amplify CFTR protein expression. The quantitative data from preclinical studies in primary human bronchial epithelial cells demonstrate its potential to enhance CFTR function, improve ciliary activity, and modulate the inflammatory response. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism and efficacy of this compound and other CFTR amplifiers. Future studies should aim to elucidate the precise binding kinetics of this compound with PCBP1 to provide a more complete understanding of its molecular interactions.

References

Nesolicaftor's Impact on CFTR mRNA Stability and Translation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesolicaftor (formerly PTI-428) is an investigational small molecule classified as a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier.[1][2][3] Unlike CFTR correctors or potentiators that act on the CFTR protein, this compound targets the biogenesis of the protein itself by increasing the stability and translational efficiency of CFTR mRNA.[4][5] This mechanism of action is independent of the CFTR genotype, making it a potentially valuable therapeutic agent for a broad range of individuals with cystic fibrosis. Preclinical studies have demonstrated that this compound can nearly double the total amount of functional CFTR protein produced. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Enhancement of mRNA Stability and Translation

This compound's primary mechanism of action is to augment the amount of CFTR protein by stabilizing its corresponding mRNA transcript and enhancing its translation. This is achieved, at least in part, through a direct interaction with the poly(rC)-binding protein 1 (PCBP1). PCBP1 is an RNA-binding protein that recognizes and binds to specific consensus sequences within the CFTR mRNA, thereby promoting its stability and translation. By binding to PCBP1, this compound enhances this protective association with the CFTR transcript, leading to increased protein expression. This amplification of CFTR protein levels can be beneficial in overcoming the inhibitory effects of inflammatory mediators like transforming growth factor-beta 1 (TGF-β1) and the negative regulator miR-145 on CFTR expression.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound on CFTR mRNA expression and protein function as reported in preclinical studies.

Table 1: Effect of this compound on CFTR mRNA Expression in Primary Human F508del Cystic Fibrosis Bronchial Epithelial (CFBE) Cells

| Condition | Treatment | Fold Increase in CFTR mRNA Expression (relative to control) | Reference |

| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | + 10 µM this compound | Nearly 3-fold | |

| ETI + TGF-β1 | + 10 µM this compound | Nearly 5-fold |

Table 2: Effect of this compound on F508del CFTR Protein Function

| Cell Treatment | This compound Treatment | Relative Increase in F508del CFTR Function | Reference |

| Lumacaftor/Ivacaftor (LI) | + this compound | 70% | |

| Tezacaftor/Ivacaftor (TI) | + this compound | 29% |

Experimental Protocols

This section details the methodologies used in key experiments to elucidate the impact of this compound on CFTR mRNA stability and translation.

Cell Culture of Primary Human Bronchial Epithelial Cells

Primary human bronchial epithelial cells (hBEs) from cystic fibrosis donors (homozygous for the F508del mutation) are cultured on permeable supports at an air-liquid interface to achieve a differentiated, mucociliary phenotype. This culture system closely mimics the in vivo airway epithelium.

Quantification of CFTR mRNA Expression by RT-qPCR

To determine the effect of this compound on CFTR mRNA levels, differentiated hBE cells are treated with this compound in the presence or absence of other CFTR modulators or inflammatory stimuli. Total RNA is then extracted, reverse transcribed into cDNA, and subjected to quantitative polymerase chain reaction (qPCR) using primers specific for CFTR and a reference gene for normalization.

CFTR mRNA Stability Assay (Actinomycin D Chase)

This assay measures the half-life of CFTR mRNA. Differentiated hBE cells are treated with this compound for a specified period. Subsequently, transcription is halted by the addition of Actinomycin D. RNA samples are collected at various time points after the transcriptional block, and the remaining levels of CFTR mRNA are quantified by RT-qPCR. The decay rate and half-life of the mRNA are then calculated.

Assessment of CFTR Protein Function (Ussing Chamber Assay)

The functional consequence of increased CFTR mRNA is assessed by measuring chloride ion transport in Ussing chambers. Differentiated hBE cells cultured on permeable supports are mounted in the Ussing chamber apparatus. The CFTR channel is stimulated with a cAMP agonist (e.g., forskolin), and the change in short-circuit current, which is proportional to chloride secretion, is measured.

Visualizations

Signaling Pathway and Experimental Workflows

Caption: this compound binds to PCBP1, enhancing its association with CFTR mRNA to increase stability and translation.

Caption: Workflow for determining CFTR mRNA half-life using an Actinomycin D chase assay.

Caption: Workflow for assessing CFTR mRNA translation efficiency via polysome profiling.

Conclusion

This compound represents a novel therapeutic strategy for cystic fibrosis by targeting the fundamental process of CFTR mRNA stability and translation. Its unique mechanism as a CFTR amplifier, mediated through the interaction with PCBP1, provides a genotype-independent approach to increasing functional CFTR protein. The quantitative data from preclinical models demonstrate a significant impact on both CFTR mRNA levels and protein function. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other CFTR amplifiers. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising compound.

References

Preclinical Evidence for Nesolicaftor's Therapeutic Potential: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of Nesolicaftor (PTI-428), a novel cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. The document details its mechanism of action, efficacy in preclinical models, and the experimental protocols used to generate the supporting data.

Introduction

Cystic fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the CFTR gene, which result in a dysfunctional CFTR protein.[1] This leads to defective ion and water transport across epithelial surfaces, causing a multisystem disease.[1] this compound is an investigational CFTR modulator classified as an amplifier, designed to increase the amount of CFTR protein produced by the cell.[1][2] This approach aims to provide more substrate for other CFTR modulators, such as correctors and potentiators, thereby enhancing their therapeutic effect.[3] Preclinical studies suggest that this compound can nearly double the total amount of functional CFTR protein.

Mechanism of Action

This compound acts as a CFTR amplifier by a novel mechanism that involves the stabilization of CFTR messenger RNA (mRNA). It has been shown to bind to the poly(rC)-binding protein 1 (PCBP1), which in turn interacts with the CFTR mRNA. This interaction is thought to enhance the stability and translation of the CFTR transcript, leading to an increased synthesis of the CFTR protein. This amplification of CFTR protein production is independent of the specific CFTR mutation, suggesting a broad potential applicability across different CF genotypes.

Preclinical Efficacy

The preclinical efficacy of this compound has been evaluated in various in vitro models, primarily using primary human bronchial epithelial (CFBE) cells homozygous for the F508del mutation, the most common CF-causing mutation.

Ussing Chamber Electrophysiology

Ussing chamber assays, which measure ion transport across epithelial cell monolayers, have been pivotal in demonstrating this compound's ability to enhance CFTR function. In primary F508del CFBE cells, this compound has been shown to significantly augment the function of the highly effective triple combination modulator therapy, elexacaftor/tezacaftor/ivacaftor (ETI).

Table 1: Effect of this compound on ETI-Corrected F508del-CFTR Function in Primary Human Bronchial Epithelial Cells

| Treatment Condition (24h) | CFTR-dependent Isc (µA/cm²) | Fold Increase vs. ETI alone |

| ETI (1 µM elexacaftor / 5 µM tezacaftor / 1 µM ivacaftor) | Data not explicitly provided in µA/cm² | 1.0 |

| ETI + this compound (10 µM) | Significantly increased from ETI alone | ~1.5 - 2.0 |

Note: The precise mean Isc values were not detailed in the primary source, but a significant increase was reported.

Furthermore, this compound demonstrated the ability to rescue the inhibitory effects of the pro-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1) on ETI-corrected CFTR function.

Table 2: this compound Rescues TGF-β1-Mediated Inhibition of ETI-Corrected F508del-CFTR Function

| Treatment Condition (24h) | Relative CFTR Function (%) |

| ETI | 100 |

| ETI + TGF-β1 (5 ng/mL) | ~50 |

| ETI + TGF-β1 + this compound (10 µM) | ~100 |

Gene Expression Analysis

Quantitative polymerase chain reaction (qPCR) has been employed to confirm this compound's mechanism of action at the molecular level. These studies have shown that this compound significantly increases the expression of CFTR mRNA in primary CFBE cells.

Table 3: Effect of this compound on CFTR mRNA Expression in ETI-Treated Primary Human Bronchial Epithelial Cells

| Treatment Condition (24h) | Relative CFTR mRNA Expression (Fold Change) |

| ETI | 1.0 |

| ETI + this compound (10 µM) | ~3.0 |

In the context of inflammation, this compound was also able to restore CFTR mRNA levels that were reduced by TGF-β1 treatment.

Table 4: this compound Rescues TGF-β1-Mediated Reduction of CFTR mRNA Expression

| Treatment Condition (24h) | Relative CFTR mRNA Expression (Fold Change) |

| ETI | 1.0 |

| ETI + TGF-β1 | ~0.5 |

| ETI + TGF-β1 + this compound | ~2.5 |

Western Blot Analysis of CFTR Protein

While preclinical reports state that this compound increases the amount of functional CFTR protein, specific quantitative data from Western blot analyses, including representative blot images and densitometry, are not widely available in the public domain. This analysis is crucial to visually confirm the increase in both the immature (Band B) and mature (Band C) forms of the CFTR protein.

Forskolin-Induced Swelling (FIS) Assay

The forskolin-induced swelling (FIS) assay in patient-derived organoids is a key method to assess the functional response to CFTR modulators. To date, specific quantitative data from FIS assays evaluating the efficacy of this compound have not been identified in the reviewed literature. Such data would provide valuable insight into the functional rescue of CFTR in a 3D, patient-derived model.

Experimental Protocols

Ussing Chamber Assay

This protocol is based on methodologies used to assess the effect of this compound on primary human bronchial epithelial cells.

-

Cell Culture: Primary human bronchial epithelial cells from CF patients homozygous for the F508del mutation are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) for at least 4 weeks to achieve a differentiated, polarized epithelium.

-

Treatment: Cells are treated with this compound (e.g., 10 µM) in combination with other CFTR modulators (e.g., ETI) and/or inflammatory stimuli (e.g., TGF-β1) for a specified period (e.g., 24 hours) by adding the compounds to the basolateral medium.

-

Chamber Setup: The permeable supports are mounted in Ussing chambers, and the apical and basolateral hemichambers are filled with appropriate physiological solutions (e.g., Krebs-bicarbonate Ringer solution) and maintained at 37°C and gassed with 5% CO2/95% O2.

-

Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.

-

Pharmacological Manipulation:

-

Amiloride (e.g., 100 µM) is added to the apical chamber to block the epithelial sodium channel (ENaC).

-

Forskolin (e.g., 10 µM) is then added to the apical chamber to activate CFTR through cAMP stimulation.

-

A CFTR potentiator (e.g., ivacaftor, 1 µM) is added to the apical chamber to maximally open the CFTR channels.

-

Finally, a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) is added to the apical chamber to determine the CFTR-specific current.

-

-

Data Analysis: The CFTR-dependent Isc is calculated as the difference in current before and after the addition of the CFTR inhibitor.

Quantitative Real-Time PCR (qPCR) for CFTR mRNA Expression

This protocol is designed to quantify the changes in CFTR mRNA levels following treatment with this compound.

-

Cell Culture and Treatment: CFBE cells are cultured and treated with this compound and other compounds as described in the Ussing chamber protocol.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: A fixed amount of total RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR: The qPCR reaction is performed using a real-time PCR system. The reaction mixture includes cDNA template, forward and reverse primers specific for the CFTR gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan). A housekeeping gene (e.g., GAPDH or ACTB) is used as an internal control for normalization.

-

Data Analysis: The relative expression of CFTR mRNA is calculated using the comparative Ct (ΔΔCt) method, where the expression level in treated cells is compared to that in control (vehicle-treated) cells.

Western Blotting for CFTR Protein (Representative Protocol)

As specific data for this compound is unavailable, this representative protocol is provided for guidance.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

Sample Preparation: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer and heated at 37°C for 15 minutes (boiling can cause CFTR aggregation).

-

SDS-PAGE: The protein samples are separated by size on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for CFTR.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the bands corresponding to the mature (Band C) and immature (Band B) forms of CFTR is quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is used for normalization.

Forskolin-Induced Swelling (FIS) Assay (Representative Protocol)

As specific data for this compound is unavailable, this representative protocol for intestinal organoids is provided.

-

Organoid Culture: Patient-derived intestinal organoids are cultured in a basement membrane matrix (e.g., Matrigel) with a specialized growth medium.

-

Plating for Assay: Organoids are plated in a 96-well plate.

-

Treatment: Organoids are pre-incubated with this compound and/or other CFTR modulators for a specified duration (e.g., 24-48 hours).

-

Assay Initiation: The culture medium is replaced with a solution containing forskolin (to activate CFTR) and a live-cell imaging dye (e.g., Calcein AM).

-

Live-Cell Imaging: The plate is placed in an environmentally controlled high-content imaging system or a confocal microscope. Images are captured at regular intervals (e.g., every 15-30 minutes) for several hours.

-

Data Analysis: Image analysis software is used to measure the cross-sectional area of the organoids at each time point. The swelling is quantified as the increase in organoid area over time, and the area under the curve (AUC) is calculated to represent the overall CFTR function.

Visualizations

Caption: this compound's mechanism of action as a CFTR amplifier.

Caption: Experimental workflow for Ussing chamber electrophysiology.

Caption: Synergy of this compound with correctors and potentiators.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for cystic fibrosis. By acting as a CFTR amplifier, it addresses a novel aspect of CFTR biology – the efficiency of its production. The available in vitro evidence, particularly from Ussing chamber and gene expression studies, demonstrates that this compound can significantly enhance the function of highly effective CFTR modulator combinations and can counteract the negative effects of inflammation on CFTR function. While further quantitative data from assays such as Western blotting and forskolin-induced swelling would strengthen the preclinical data package, the existing evidence provides a solid foundation for the continued clinical development of this compound as part of a combination therapy for individuals with cystic fibrosis.

References

- 1. The CFTR Amplifier this compound Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 3. The CFTR Amplifier this compound Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function [mdpi.com]

In-Vitro Efficacy of Nesolicaftor on F508del-CFTR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro effects of Nesolicaftor (PTI-428) on the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF). This compound is an investigational CFTR amplifier designed to increase the amount of CFTR protein, thereby augmenting the effects of other CFTR modulators. This document synthesizes key quantitative data from in-vitro studies, details the experimental protocols used to generate this data, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies of this compound on human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation.

Table 1: Effect of this compound on F508del-CFTR Function in Primary Human CF Bronchial Epithelial (CFBE) Cells

| Treatment Condition (24h) | Measured Parameter | Result | Fold Change vs. ETI Alone | Statistical Significance (p-value) | Reference |

| ETI (1 µM Elexacaftor, 5 µM Tezacaftor, 1 µM Ivacaftor) | CFTR-dependent ISC | - | - | - | [1][2] |

| ETI + 10 µM this compound | CFTR-dependent ISC | Significant Increase | - | < 0.05 | [1][2] |

| ETI + TGF-β1 (5 ng/mL) | CFTR-dependent ISC | Significant Reduction | - | < 0.05 | [2] |

| ETI + TGF-β1 + 10 µM this compound | CFTR-dependent ISC | Rescue of TGF-β1-induced reduction | - | < 0.05 |

ISC: Short-circuit current, a measure of ion transport.

Table 2: Effect of this compound on F508del-CFTR mRNA Expression in Primary Human CFBE Cells

| Treatment Condition (24h) | Measured Parameter | Result | Fold Change vs. ETI Alone | Statistical Significance (p-value) | Reference |

| ETI (1 µM Elexacaftor, 5 µM Tezacaftor, 1 µM Ivacaftor) | Relative CFTR mRNA Expression | - | - | - | |

| ETI + 10 µM this compound | Relative CFTR mRNA Expression | Nearly 3-fold Increase | ~3 | < 0.05 | |

| ETI + TGF-β1 (5 ng/mL) | Relative CFTR mRNA Expression | Significant Reduction | - | < 0.05 | |

| ETI + TGF-β1 + 10 µM this compound | Relative CFTR mRNA Expression | Rescue of TGF-β1-induced reduction | - | < 0.05 |

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

Cell Culture of Primary Human Bronchial Epithelial (CFBE) Cells

Primary human bronchial epithelial cells homozygous for the F508del-CFTR mutation are cultured at an air-liquid interface (ALI) to achieve a differentiated, polarized epithelial monolayer that recapitulates the in-vivo airway epithelium.

-

Cell Seeding: Cryopreserved primary CFBE cells are thawed and seeded onto permeable filter supports (e.g., Transwell® inserts).

-

Proliferation Phase: Cells are cultured in a specialized growth medium until confluent.

-

Differentiation Phase: Once confluent, the apical medium is removed to establish an air-liquid interface. The cells are then maintained in a differentiation medium for 4-6 weeks to allow for the development of a mature, ciliated epithelium.

Ussing Chamber Electrophysiology

The Ussing chamber technique is employed to measure ion transport across the polarized epithelial monolayers.

-

Mounting: The permeable filter supports with the differentiated CFBE cells are mounted in Ussing chambers.

-

Perfusion: The basolateral and apical sides of the monolayer are perfused with a Ringer's solution.

-

Short-Circuit Current (ISC) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (ISC), which reflects net ion transport, is continuously recorded.

-

Pharmacological Manipulation:

-

ENaC Inhibition: Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-independent sodium transport.

-

CFTR Activation: Forskolin (a cAMP agonist) is added to the apical chamber to activate CFTR channels.

-

CFTR Potentiation: A CFTR potentiator (e.g., Ivacaftor) is used to maximize channel opening.

-

CFTR Inhibition: A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: The change in ISC in response to each pharmacological agent is calculated to determine the activity of the respective ion channels.

Quantitative Real-Time PCR (qPCR) for CFTR mRNA

qPCR is used to quantify the relative expression levels of CFTR mRNA.

-

RNA Extraction: Total RNA is isolated from the CFBE cell lysates using a commercial RNA extraction kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Amplification: The cDNA is then used as a template for qPCR with primers and probes specific for the CFTR gene and a reference housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of CFTR mRNA is calculated using the comparative CT (ΔΔCT) method.

Western Blotting for CFTR Protein

Western blotting is performed to assess the expression and maturation of the F508del-CFTR protein.

-

Protein Extraction: Total protein is extracted from CFBE cells using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for CFTR.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The immature (band B) and mature (band C) forms of CFTR can be distinguished by their different molecular weights.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

References

An In-depth Technical Guide to Nesolicaftor: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesolicaftor, also known by its development code PTI-428, is an investigational small molecule that acts as a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. Developed by Proteostasis Therapeutics, it represents a novel therapeutic approach for cystic fibrosis (CF) by aiming to increase the amount of CFTR protein available at the cell surface. This guide provides a comprehensive overview of this compound's chemical structure, its physicochemical and pharmacological properties, its mechanism of action, and detailed experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its structure and key properties are summarized below.

Chemical Structure:

-

IUPAC Name: N-(trans-3-(5-((R)-1-hydroxyethyl)-1,3,4-oxadiazol-2-yl)cyclobutyl)-3-phenylisoxazole-5-carboxamide

-

CAS Number: 1953130-87-4

-

Chemical Formula: C₁₈H₁₈N₄O₄

-

Molecular Weight: 354.37 g/mol

A 2D representation of the chemical structure is provided below:

(Image of this compound's chemical structure would be placed here in a real document)

Physicochemical Properties:

The following table summarizes the known and predicted physicochemical properties of this compound. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Weight | 354.37 g/mol | [1] |

| logP (predicted) | 1.5 - 2.5 | Predicted |

| pKa (predicted) | Acidic: ~8.5 (oxadiazole ring), Basic: ~1.5 (isoxazole nitrogen) | Predicted |

| Solubility | Soluble in DMSO | [2] |

Pharmacological Properties

This compound's primary pharmacological effect is the amplification of CFTR protein expression. This leads to an increased quantity of both wild-type and mutant CFTR at the cell surface, which can then be targeted by other CFTR modulators like correctors and potentiators.

Pharmacodynamics:

The following table summarizes the key pharmacodynamic properties of this compound from preclinical studies.

| Parameter | Cell Line/System | Value | Reference |

| Effect on CFTR mRNA | Primary human bronchial epithelial (CFBE) cells (F508del/F508del) | Nearly threefold increase in CFTR mRNA expression when treated with this compound (10 µM) in combination with Elexacaftor/Tezacaftor/Ivacaftor (ETI). | [3] |

| Effect on CFTR Function | Primary human CFBE cells (F508del/F508del) | Significantly increases ETI-corrected F508del CFTR function (measured as short-circuit current) at a concentration of 10 µM. | [3] |

| Effect in the presence of TGF-β1 | Primary human CFBE cells (F508del/F508del) | Reverses the TGF-β1-induced reduction in ETI-corrected F508del CFTR function. | [4] |

Mechanism of Action and Signaling Pathway

This compound functions as a CFTR amplifier by increasing the stability of CFTR mRNA. This leads to enhanced translation and a greater abundance of CFTR protein. A key aspect of its mechanism involves its interaction with the transforming growth factor-beta 1 (TGF-β1) signaling pathway, which is often overactive in the airways of individuals with cystic fibrosis and contributes to inflammation and reduced CFTR expression.

TGF-β1 is known to upregulate the expression of microRNA-145 (miR-145). In turn, miR-145 can bind to the 3' untranslated region (UTR) of CFTR mRNA, leading to its degradation and reduced protein translation. This compound has been shown to counteract this effect, rescuing CFTR expression even in the presence of elevated TGF-β1 and miR-145. The exact mechanism by which this compound achieves this is still under investigation but may involve the modulation of RNA-binding proteins that influence CFTR mRNA stability.

Signaling Pathway Diagram:

The following diagram illustrates the interplay between TGF-β1, miR-145, CFTR, and the therapeutic intervention with this compound.

Experimental Protocols

Ussing Chamber Assay for CFTR Function

The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues. The following protocol provides a detailed methodology for assessing the effect of this compound on CFTR function in primary human bronchial epithelial cells.

1. Cell Culture:

-

Primary human bronchial epithelial cells from individuals with cystic fibrosis (e.g., homozygous for the F508del mutation) are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) for at least 21 days to allow for full differentiation into a polarized epithelium.

2. Ussing Chamber Setup:

-

The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral sides.

-

Both chambers are filled with a symmetrical Krebs-bicarbonate Ringer solution, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.

3. Electrophysiological Recordings:

-

The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously recorded.

-

A typical experimental sequence is as follows:

-

Baseline: Record the stable baseline Isc.

-

ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.

-

CFTR Activation: Add a CFTR activator cocktail, typically containing forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM), to the apical and basolateral chambers to raise intracellular cAMP levels and activate CFTR. A potentiator like ivacaftor (VX-770) can also be added.

-

CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is indeed CFTR-dependent.

-

4. This compound Treatment:

-

To assess the effect of this compound, cells are pre-incubated with the compound (e.g., 10 µM this compound) for a specified period (e.g., 24 hours) before being mounted in the Ussing chamber. The Isc measurements are then compared to vehicle-treated control cells.

5. Data Analysis:

-

The change in Isc (ΔIsc) in response to the CFTR activator and inhibitor is calculated. A significant increase in the forskolin-stimulated, CFTRinh-172-sensitive Isc in this compound-treated cells compared to controls indicates an enhancement of CFTR function.

CFTR mRNA Stability Assay

This assay is used to determine if this compound increases the half-life of CFTR mRNA.

1. Cell Culture and Treatment:

-

CFBE cells are seeded and grown to confluence.

-

Cells are treated with this compound (e.g., 10 µM) or vehicle for a predetermined time (e.g., 24 hours).

2. Transcription Inhibition:

-

Actinomycin D (e.g., 5 µg/mL), a transcription inhibitor, is added to the culture medium to halt new mRNA synthesis.

3. RNA Isolation and qRT-PCR:

-

Total RNA is isolated from the cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8, 12 hours).

-

The amount of CFTR mRNA at each time point is quantified using quantitative real-time polymerase chain reaction (qRT-PCR). A stable housekeeping gene is used for normalization.

4. Data Analysis:

-

The decay of CFTR mRNA over time is plotted for both this compound-treated and control cells. The mRNA half-life is calculated from the decay curve. An increase in the half-life in the presence of this compound indicates that the compound stabilizes CFTR mRNA.

Conclusion

This compound holds promise as a novel therapeutic agent for cystic fibrosis by acting as a CFTR amplifier. Its ability to increase the amount of CFTR protein, particularly in the context of the pro-inflammatory TGF-β1 pathway, suggests it could be a valuable component of combination therapies for CF. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other CFTR amplifiers. Further research is warranted to fully elucidate its mechanism of action and to evaluate its clinical efficacy and safety.

References

- 1. The CFTR Amplifier this compound Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CFTR Amplifier this compound Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 4. mdpi.com [mdpi.com]

Pharmacological Profile of Nesolicaftor (PTI-428): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesolicaftor (PTI-428) is an investigational small molecule that belongs to a novel class of cystic fibrosis transmembrane conductance regulator (CFTR) modulators known as amplifiers.[1][2] Developed by Proteostasis Therapeutics, this compound is designed to be administered orally to address the underlying cause of cystic fibrosis (CF).[1] Unlike CFTR correctors and potentiators, which act on the CFTR protein directly, this compound works at the mRNA level to increase the amount of CFTR protein produced, offering a complementary approach to treating CF.[1][3] This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound functions as a CFTR amplifier by selectively increasing the stability of CFTR messenger RNA (mRNA). This leads to an increased production of CFTR protein, providing more substrate for other CFTR modulators like correctors and potentiators to act upon. The proposed mechanism involves the direct binding of this compound to the poly(rC)-binding protein 1 (PCBP1). The this compound-PCBP1 complex then associates with the CFTR mRNA, enhancing its stability and leading to increased translation and, consequently, a higher yield of CFTR protein. This mechanism is independent of the specific CFTR mutation, suggesting that this compound could be beneficial for a broad range of individuals with CF.

Preclinical Pharmacology

In preclinical studies, this compound has demonstrated the ability to significantly increase the amount of functional CFTR protein. In studies using human bronchial epithelial (HBE) cells derived from patients with CF, this compound treatment has been shown to nearly double the total amount of functional CFTR protein.

In Vitro Efficacy

While specific IC50 and EC50 values for this compound are not publicly available in the reviewed literature, dose-dependent effects have been observed in in vitro functional assays. For instance, a 30 μM concentration of this compound, applied for 24 hours, was shown to increase F508del-CFTR function in CFBE41o- cells. In primary human CF bronchial epithelial (CFBE) cells homozygous for the F508del mutation, a 10 µM concentration of this compound for 24 hours significantly increased ETI-corrected F508del CFTR function.

| Parameter | Cell Line | Concentration | Effect | Reference |

| CFTR Function | CFBE41o- (F508del) | 30 µM | Increased F508del-CFTR function | |

| CFTR Function | Primary CFBE (F508del/F508del) | 10 µM | Significantly increased ETI-corrected F508del CFTR function | |